molecular formula C22H21N3O3 B6525526 6-(benzylamino)-1,3-dimethyl-5-(4-methylphenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione CAS No. 946277-08-3

6-(benzylamino)-1,3-dimethyl-5-(4-methylphenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione

Cat. No. B6525526
CAS RN: 946277-08-3
M. Wt: 375.4 g/mol
InChI Key: GMDGVNATBDIDLH-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidines are a class of heterocyclic compounds that have shown significant therapeutic potential . They are often synthesized from α,α-ketene dithioacetals . These compounds have been shown to exhibit antiproliferative, antioxidants, and antixanthine oxidase activities .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of α,α-dioxoketen dithioacetals with different reagents like hydroxylamines, hydrazines, urea, and thiourea to synthesize various five and six-membered heterocyclic derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is often elucidated by elemental analysis, IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be controlled to give structurally characterized tetrasubstituted pyrimido[5,4-d]pyrimidines with different substitution patterns .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined by techniques such as elemental analysis, IR, 1H NMR, and 13C NMR .

Mechanism of Action

While the specific mechanism of action for your compound is not available, similar compounds have been found to inhibit CDK2, a protein kinase essential in cellular processes and cancer progression .

Future Directions

The future directions in the research of these compounds could involve the design and synthesis of new active heterocyclic compounds, optimization of the method for synthesis, and evaluation of these newly synthesized compounds for their antimicrobial properties .

properties

IUPAC Name

6-(benzylamino)-1,3-dimethyl-5-(4-methylphenyl)furo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-14-9-11-16(12-10-14)17-18-20(26)24(2)22(27)25(3)21(18)28-19(17)23-13-15-7-5-4-6-8-15/h4-12,23H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDGVNATBDIDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC3=C2C(=O)N(C(=O)N3C)C)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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